2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a dihydropyrazinone core substituted with a 4-bromophenyl group at position 4 and a thioacetamide linker connected to a 3-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S/c1-12-2-5-14(10-16(12)21)23-17(25)11-27-18-19(26)24(9-8-22-18)15-6-3-13(20)4-7-15/h2-10H,11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZSUVLSNKJWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a bromophenyl group and a thioacetamide moiety, suggest possible interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H16BrN3O3S
- Molecular Weight : Approximately 444.35 g/mol
- CAS Number : 900007-53-6
The presence of the bromophenyl group may enhance the compound's binding affinity to biological targets due to its electronic properties, while the thioacetamide group may facilitate interactions with metal ions or other biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dihydropyrazinone ring and the bromophenyl group are likely involved in modulating enzyme or receptor activity. The thioacetamide group may also play a critical role in enhancing the compound's biological efficacy by promoting interactions with various biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell integrity .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. Analogous compounds have shown promising results against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cellular viability post-treatment .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | N-(4-(4-bromophenyl) thiazol-2-yl) derivatives | Effective against Gram-positive & Gram-negative bacteria |
| Anticancer | Various derivatives | Active against MCF7 breast cancer cell line |
Case Study: Anticancer Screening
In a study evaluating the anticancer properties of related compounds, specific derivatives were found to exhibit significant cytotoxicity against MCF7 cells. Molecular docking studies indicated favorable binding interactions with key receptors involved in cancer proliferation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s analogs share the thioacetamide-dihydropyrazinone backbone but differ in aromatic substituents and heterocyclic extensions. Key comparisons include:
Key Observations :
- Bromine at the 4-position enhances lipophilicity and may improve membrane permeability relative to chlorine or fluorine analogs .
- The 3-fluoro-4-methylphenyl group balances electron-withdrawing effects (fluorine) and steric bulk (methyl), which could optimize target affinity and metabolic stability .
Physical and Spectroscopic Properties
Melting Points and Thermal Stability:
- The target compound’s melting point is unreported, but analogs with similar dihydropyrazinone cores (e.g., compounds 14–17 in ) exhibit melting points >300°C, indicating high thermal stability .
- Substituted benzothieno-pyrimidinones () also show elevated melting points (>250°C), likely due to extended π-conjugation and intermolecular hydrogen bonding .
NMR Data:
- 1H NMR: Quinazolinone-containing analogs () show aromatic proton shifts at δ 7.2–8.5 ppm, consistent with electron-deficient aromatic systems. The target compound’s 3-fluoro-4-methylphenyl group would likely produce distinct splitting patterns due to fluorine coupling .
- 13C NMR: Carbonyl groups in dihydropyrazinone and acetamide moieties resonate at δ 165–175 ppm, as seen in and .
Preparation Methods
Condensation of 4-Bromoaniline with Diethyl Oxalate
The 3-oxo-3,4-dihydropyrazin-2-yl scaffold is synthesized via acid-catalyzed condensation of 4-bromoaniline and diethyl oxalate. This method, adapted from pyrazinone syntheses in dihydropyrazin-2(1H)-one derivatives, involves refluxing in acetic acid (120°C, 6 h) to yield 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2(1H)-one.
Reaction Conditions
Chlorination at Position 2
To introduce a leaving group for subsequent thiolation, the hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃).
Procedure
- Suspend 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2(1H)-one (1 eq) in POCl₃ (5 eq).
- Reflux at 110°C for 3 h.
- Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
- Isolate 2-chloro-4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine as a pale-yellow solid (85% yield).
Thioether Bridge Installation
Thiolation via Nucleophilic Substitution
The chlorine atom at position 2 is displaced by a thiol group using thioacetamide under acidic conditions, a method validated in thiazole and pyrazinone syntheses.
Optimized Protocol
- Dissolve 2-chloro-4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine (1 eq) in isopropyl alcohol (0.2 M).
- Add thioacetamide (1.5 eq) and 20% HCl (2 eq).
- Heat at 75–80°C for 4 h under nitrogen.
- Neutralize with 5% NaOH, extract with ethyl acetate, and concentrate to obtain 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol (78% yield).
Key Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazinone-H), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.89 (s, 1H, -SH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 2550 cm⁻¹ (-SH).
Alkylation with Bromoacetamide Derivative
The thiol intermediate reacts with 2-bromo-N-(3-fluoro-4-methylphenyl)acetamide to form the thioether linkage. This step mirrors protocols for analogous thioacetamide derivatives.
Synthesis of 2-Bromo-N-(3-fluoro-4-methylphenyl)acetamide
- Add bromoacetyl bromide (1.2 eq) dropwise to a solution of 3-fluoro-4-methylaniline (1 eq) in dry THF at 0°C.
- Stir at room temperature for 2 h, then pour into ice-water.
- Filter and recrystallize from hexane/ethyl acetate (1:1) to obtain white crystals (89% yield).
Coupling Reaction
- Combine 4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol (1 eq), 2-bromo-N-(3-fluoro-4-methylphenyl)acetamide (1.1 eq), and K₂CO₃ (2 eq) in DMF (0.1 M).
- Heat at 60°C for 6 h.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound (65% yield).
Alternative Routes and Comparative Analysis
Ugi Multicomponent Reaction Approach
A one-pot Ugi reaction, as described for 3,4-dihydropyrazin-2(1H)-ones, offers a convergent pathway:
- React 4-bromobenzaldehyde (1 eq), tert-butyl isocyanide (1 eq), 3-fluoro-4-methylphenylacetic acid (1 eq), and aminoacetaldehyde dimethyl acetal (1 eq) in methanol.
- Treat the Ugi adduct with 50% TFA in CH₂Cl₂ to induce cyclization.
- Isolate the pyrazinone intermediate and perform thioacetylation as in Section 3.
Advantages : Fewer steps, higher atom economy.
Challenges : Lower regioselectivity (30–40% yield).
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.34 (s, 1H, pyrazinone-H), 7.69–7.65 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.25–7.20 (m, 1H, Ar-H), 7.08–7.02 (m, 2H, Ar-H), 4.12 (s, 2H, -SCH₂CO-), 2.31 (s, 3H, -CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 163.5 (C=O), 147.2, 138.4, 135.9, 132.6, 131.2, 130.8, 129.7, 128.4, 122.3, 116.5, 39.8 (-SCH₂-), 18.9 (-CH₃).
- HRMS (ESI) : m/z calc. for C₂₀H₁₆BrFN₃O₂S [M+H]⁺: 476.0124; found: 476.0121.
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
- Melting Point : 182–184°C (uncorrected).
Scale-Up Considerations and Industrial Relevance
Solvent Selection
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 4-Bromoaniline | 320 |
| Thioacetamide | 150 |
| 3-Fluoro-4-methylaniline | 1,200 |
| Total (per kg product) | 8,500 |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Conditions (Evidence Source) |
|---|---|
| Temperature | 60–80°C () |
| Solvent | DMF or acetonitrile () |
| Reaction Time | 3–6 hours () |
Basic: What characterization techniques confirm the compound’s structural integrity?
Answer:
Use a combination of:
- NMR Spectroscopy : Analyze ¹H/¹³C shifts to verify thioether (-S-) and acetamide (-NHCO-) linkages. Coupling constants confirm dihydropyrazine ring conformation .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 459.3 g/mol) via high-resolution ESI-MS .
- HPLC : Assess purity (>95%) using a C18 column and 0.1% TFA in water/acetonitrile gradient .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Answer:
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis via flow cytometry) .
- Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl or 3-chlorophenyl variants) to identify structure-activity relationships .
- Dose-response studies : Perform IC₅₀ determinations to clarify potency across different cell lines .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Model interactions with kinases (e.g., EGFR or MAPK) using software like AutoDock Vina. The bromophenyl group may occupy hydrophobic pockets .
- Kinase profiling : Use recombinant kinase panels to identify inhibitory targets .
- Transcriptomics : Perform RNA-seq on treated cells to map downstream pathway alterations (e.g., NF-κB or PI3K/AKT) .
Advanced: How should chemical stability be assessed under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal stability : Conduct DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .
- Light sensitivity : Store samples under UV/visible light and track photodegradation using UV-Vis spectroscopy .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate byproducts .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
- HPLC Prep : Employ reverse-phase prep-HPLC for final polishing .
Advanced: How can computational methods predict binding affinity and selectivity?
Answer:
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Free energy calculations : Use MM-PBSA to estimate ΔG binding for target vs. off-target proteins .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors near the dihydropyrazine ring) .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Co-solvents : Use PEG-400 or cyclodextrins in formulation buffers .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety .
Basic: How is the 3D structure validated experimentally?
Answer:
- X-ray crystallography : Grow single crystals in dichloromethane/hexane and determine crystal packing (e.g., dihedral angles between aromatic rings) .
- DFT calculations : Compare experimental NMR shifts with theoretical values from Gaussian software .
Advanced: How to design synergistic studies with other therapeutic agents?
Answer:
- Combination index (CI) : Use CompuSyn software to assess synergy (CI < 1) with cisplatin or paclitaxel .
- Transcriptomic profiling : Identify overlapping pathways (e.g., DNA repair or oxidative stress) for rational combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
